5-(Aminooxy)-L-norvaline
Description
Contextualization within Non-Canonical Amino Acid Research
The central dogma of molecular biology describes the translation of genetic information into proteins composed of a canonical set of 20 amino acids. However, nature's palette is far broader, encompassing a vast array of non-proteinogenic amino acids (NPAAs) or non-canonical amino acids (ncAAs) that are not genetically encoded for protein synthesis. rsc.org These ncAA's can be naturally occurring in various organisms or synthesized chemically. thedailyscientist.org They play diverse roles, from serving as metabolic intermediates to acting as signaling molecules and defense compounds. researchgate.net The study of these molecules provides critical insights into the metabolic plasticity of organisms and offers a rich source of inspiration for the design of novel bioactive compounds.
The ability to incorporate unnatural amino acids (UAAs) into proteins represents a significant advancement in protein engineering and chemical biology. rsc.org This technology allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modification mimics, directly into a protein's primary sequence. rsc.orgnih.gov These modifications enable detailed investigations of protein structure and function, the development of proteins with enhanced stability and catalytic activity, and the creation of novel biotherapeutics. rsc.orgnih.gov The application of ncAAs in drug discovery is a promising, albeit complex, field with the potential to revolutionize therapeutic interventions. thedailyscientist.org
Overview of L-norvaline as a Fundamental Scaffold
L-norvaline is a non-proteinogenic amino acid that is an isomer of the branched-chain amino acid valine. wikipedia.orgdrugbank.com Structurally, it is a straight-chain amino acid, also known as 2-aminopentanoic acid. wikipedia.orgsynthetikaeu.com While not incorporated into proteins during translation in most organisms, it can be found in certain bacteria and has been identified as a component of some antifungal peptides. wikipedia.orgnih.gov Its structural similarity to canonical amino acids allows it to interact with various enzymes, making it a valuable tool for studying metabolic pathways. lifetein.com
L-norvaline is perhaps best known for its ability to inhibit the enzyme arginase, which converts L-arginine to urea (B33335) and L-ornithine. lifetein.commedchemexpress.comnih.gov By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to increased production of nitric oxide (NO). lifetein.comnih.gov This mechanism underlies many of its observed biological effects, including its potential as an antihypertensive and neuroprotective agent. lifetein.comnih.govnih.govnih.gov Studies have also suggested its role in reducing oxidative stress and improving insulin (B600854) resistance. medchemexpress.comnih.gov
The Aminooxy Functional Group in Chemical Probe Design
The aminooxy group (–ONH₂) is a highly versatile functional group in the field of chemical biology, primarily due to its specific and efficient reaction with aldehydes and ketones to form stable oxime linkages. ontosight.aiacs.org This reaction, often referred to as oxime ligation, is a type of "click chemistry" that proceeds under mild, physiological conditions, making it ideal for the modification of sensitive biomolecules. acs.orgdiva-portal.org The aminooxy group is a stronger nucleophile than a standard amine due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. acs.org This high reactivity and selectivity have led to its widespread use in the development of chemical probes, bioconjugation strategies, and the immobilization of biomolecules. ontosight.aiacs.orgthno.org The stable nature of the resulting oxime ether is crucial for applications such as radiolabeling and the creation of well-defined bioconjugates. thno.org
Chemical Reactivity and Bio-Orthogonal Applications of Aminooxy Moieties
The aminooxy group (–O-NH₂) is a highly valuable functional group in chemical biology due to its distinct reactivity. It is a more potent nucleophile than a standard primary amine, a phenomenon attributed to the "alpha effect," where the adjacent oxygen atom with its lone pair of electrons enhances the nucleophilicity of the nitrogen. acs.org This heightened reactivity allows the aminooxy group to readily react with aldehydes and ketones in a chemoselective manner to form a stable oxime linkage. louisville.edursc.org
This reaction, known as oxime ligation, is a cornerstone of bio-orthogonal chemistry. rsc.orgacs.org Bio-orthogonal reactions are chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes. acs.orgnih.gov The key advantages of oxime ligation include:
High Chemoselectivity: The reaction is highly specific between the aminooxy group and a carbonyl group (aldehyde or ketone), avoiding side reactions with other functional groups present in complex biological environments. rsc.orgunivie.ac.at
Mild Reaction Conditions: The ligation can be performed under gentle, biocompatible conditions, often in aqueous media, which is crucial for applications in living cells. louisville.edursc.org
Stable Product: The resulting oxime bond is significantly more stable towards hydrolysis compared to imines (Schiff bases), ensuring the integrity of the conjugate once formed. acs.orgiris-biotech.de
These properties have led to the widespread use of aminooxy groups in various bio-orthogonal applications, such as the labeling of biomolecules, the synthesis of neo-glycopeptides, and the assembly of large protein fragments. rsc.orgiris-biotech.de The ability to attach probes, tags, or other molecules to a specific biological target via an aminooxy handle is a powerful tool for researchers. acs.org
Table 1: Key Features of Aminooxy Moiety Reactivity
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Oxime Ligation | louisville.edursc.org |
| Reactants | Aminooxy group (R-ONH₂) and Aldehyde/Ketone (R'-C=O) | rsc.org |
| Product | Oxime (R-O-N=CR'R'') | louisville.eduiris-biotech.de |
| Key Property | Enhanced nucleophilicity due to the "alpha effect" | acs.org |
| Reaction Environment | Mild, aqueous conditions; can be catalyzed by aniline | rsc.orgnih.govnih.gov |
| Application | Bio-orthogonal chemistry, bioconjugation, labeling | rsc.orgacs.org |
Precedent of Aminooxy-Containing Compounds as Enzyme Inhibitors
The aminooxy functional group is not only a tool for bioconjugation but has also been a key component in the design of various enzyme inhibitors. The incorporation of an aminooxy group can impart inhibitory activity by mimicking a substrate or by reacting with a cofactor in the enzyme's active site.
For instance, (aminooxy)acetic acid is known to inhibit pyridoxal-containing enzymes, such as aminotransferases, by reacting with the pyridoxal (B1214274) phosphate (B84403) cofactor. tandfonline.com This has been utilized to improve the selectivity of isotopic labeling in protein expression systems. tandfonline.com More complex aminooxy-containing molecules have also been developed as potent and specific enzyme inhibitors. L-α-aminooxy-phenylpropionic acid (AOPP) and its derivatives, which contain an aminooxy group, have been identified as inhibitors of auxin biosynthesis by targeting the enzyme tryptophan aminotransferase in plants. nih.gov
Furthermore, libraries of compounds featuring an aminooxy group have been synthesized to screen for potential inhibitors of enzymes like estrogen sulfotransferase, which is relevant in breast cancer research. acs.org Prodrugs of aminooxyacetic acid have been designed to inhibit cystathionine (B15957) β-synthase, an enzyme implicated in colon cancer. nih.gov In the realm of epigenetics, non-natural amino acids containing moieties that can chelate metal ions, a function the aminooxy group can perform, are used to create inhibitors for zinc-dependent enzymes like histone deacetylases (HDACs). iris-biotech.deiris-biotech.de
These examples establish a clear precedent for the use of the aminooxy functionality as a warhead or a critical binding element in the design of targeted enzyme inhibitors.
Rationale for Investigating 5-(Aminooxy)-L-norvaline
The rationale for the synthesis and investigation of this compound stems from the desire to create a multi-functional chemical probe that leverages the distinct properties of both the L-norvaline scaffold and the aminooxy group. L-norvaline is a non-proteinogenic amino acid, an isomer of valine, known to interact with metabolic enzymes. lifetein.comfoodb.ca By functionalizing it with an aminooxy group at the terminus of its side chain, a novel molecule is created with predicted dual functionality.
Hypothesis on Combined Biological Activities of Norvaline Scaffold and Aminooxy Group
The primary hypothesis is that this compound can act as a targeted biological modulator with a built-in chemical handle.
The Norvaline Scaffold as a Targeting Moiety: L-norvaline is known to be an inhibitor of the enzyme arginase. nih.gov Arginase plays a crucial role in the urea cycle, and its inhibition can modulate nitric oxide synthesis and has shown therapeutic potential in models of Alzheimer's disease. nih.govresearchgate.net The L-norvaline portion of the molecule is hypothesized to guide the entire compound to arginase or other enzymes that recognize its structure, such as leucyl-tRNA synthetase or branched-chain amino acid aminotransferase. plos.orgnih.gov
The Aminooxy Group as a Versatile Handle: The terminal aminooxy group is predicted to remain chemically accessible while the norvaline scaffold is bound to its biological target. This reactive handle would not be expected to interfere with the initial biological recognition but would be available for subsequent bio-orthogonal reactions. rsc.orgunivie.ac.at
Therefore, the combined molecule could function as an inhibitor that can be subsequently labeled, captured, or cross-linked in situ. This dual-activity design allows for a direct link between the biological effect (enzyme inhibition) and the physical location of the molecule within a complex biological system.
Potential as a Novel Mechanistic Probe in Metabolic and Enzymatic Studies
The unique structure of this compound makes it a potentially powerful tool for elucidating biological mechanisms. Its utility as a mechanistic probe can be envisioned in several ways:
Target Identification and Validation: If this compound exhibits a desirable biological effect, the aminooxy handle can be used to identify its binding partners. For example, the molecule could be tethered to a solid support to create an affinity resin for pulling down its target enzyme(s) from cell lysates.
In Situ Labeling and Imaging: By reacting the aminooxy group with a probe containing a carbonyl group (e.g., an aldehyde-functionalized fluorophore), researchers could visualize the subcellular localization of the inhibitor and its target. nih.gov This would provide spatial and temporal information about the drug-target engagement in living cells.
Metabolic Pathway Tracing: As an amino acid analog, this compound could potentially be taken up and processed by cellular metabolic pathways. nih.gov The aminooxy group serves as a unique tag, allowing researchers to use carbonyl-containing reagents to detect and quantify the molecule and its potential metabolites, offering insights into the metabolic fate of this unnatural amino acid.
Table 2: Potential Applications of this compound as a Chemical Probe
| Application | Method | Rationale |
|---|---|---|
| Target Identification | Affinity-based pulldown assays | The aminooxy group allows immobilization onto a solid support to capture binding proteins. |
| Cellular Imaging | Bio-orthogonal ligation with a fluorescent probe | The norvaline scaffold directs the molecule to its target, and the aminooxy group allows for fluorescent tagging to visualize localization. |
| Enzyme Inhibition Studies | Mechanistic analysis of arginase or other enzymes | The molecule can be used to study enzyme kinetics and mechanism, with the aminooxy group offering a site for attaching reporter groups. |
| Metabolic Fate Analysis | Derivatization of metabolites for mass spectrometry | The unique aminooxy tag facilitates the detection and identification of downstream metabolic products. |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-aminooxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZTGXHZSBIOB-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Analogue Development for 5 Aminooxy L Norvaline
Stereoselective Synthesis of the L-norvaline Core
The foundation for synthesizing 5-(aminooxy)-L-norvaline is the stereoselective construction of the L-norvaline backbone. This ensures the correct three-dimensional arrangement of the alpha-amino and carboxyl groups, which is critical for its biological interactions.
Asymmetric Synthetic Approaches to L-norvaline and Related Amino Acids
Asymmetric synthesis is paramount for producing enantiomerically pure L-norvaline. Various strategies have been developed to this end, often relying on chiral catalysts or auxiliaries to direct the stereochemical outcome.
One prominent method involves the asymmetric phase-transfer-catalyzed allylation of a glycine (B1666218) Schiff base. nih.govresearchgate.net This approach utilizes a chiral catalyst, such as one derived from cinchonidine, to facilitate the enantioselective addition of an allyl group to a glycine template. The resulting product, (S)-allylglycine, is a versatile intermediate with a high enantiomeric excess (often exceeding 97%). nih.govresearchgate.net The L-norvaline core can then be obtained through the hydrogenation of the terminal double bond of the (S)-allylglycine derivative. This divergent strategy allows for the production of not only L-norvaline but also other related non-proteinogenic amino acids from a common chiral precursor. nih.govresearchgate.net
Other asymmetric approaches include the use of chiral auxiliaries, such as those derived from hydroxypinanone, which are temporarily attached to the glycine substrate to direct alkylation reactions stereoselectively. researchgate.net Enzymatic methods, while not detailed here, also represent a powerful tool for achieving high enantiopurity in amino acid synthesis.
| Method | Chiral Source | Key Intermediate | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Corey catalyst (derived from cinchonidine) | (S)-allylglycine | >97% | nih.govresearchgate.net |
| Chiral Auxiliary | Hydroxypinanone | Alkylated glycine derivative | Variable | researchgate.net |
Precursor Design and Chiral Control Strategies for C-5 Functionalization
The strategic design of precursors is crucial for facilitating the subsequent introduction of the aminooxy group at the C-5 position. The choice of precursor directly impacts the methods available for side-chain modification.
(S)-allylglycine stands out as an ideal precursor for this purpose. nih.govresearchgate.net The terminal alkene in its structure serves as a versatile chemical handle for regioselective functionalization. This design element allows for the initial establishment of the core amino acid stereochemistry, followed by targeted modification of the side chain's terminus. The chiral control is established during the initial asymmetric allylation step, and this chirality is maintained throughout the subsequent transformations of the side chain. This strategy avoids potential issues with racemization that could occur if the side chain were functionalized prior to the introduction of the alpha-amino group. By using a precursor with a readily functionalizable group at the terminus, the synthesis becomes more convergent and efficient.
Introduction of the Aminooxy Moiety at the C-5 Position
With the chiral L-norvaline core established, the next critical phase is the selective installation of the aminooxy group at the terminal C-5 position. This requires a two-step process: regioselective introduction of a suitable functional group at C-5, followed by its conversion to the aminooxy moiety.
Synthetic Routes for Aminooxy Group Installation on Alkyl Chains
The conversion of a terminal functional group, typically a primary alcohol, into an aminooxy group is a well-established transformation in organic synthesis. The most common and effective method involves a two-step sequence utilizing N-hydroxyphthalimide. wikipedia.orgresearchgate.net
The first step is a Mitsunobu reaction, where the primary alcohol is treated with N-hydroxyphthalimide in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction forms a stable O-alkyl-N-hydroxyphthalimide intermediate. researchgate.net
The second step involves the cleavage of the phthalimide (B116566) group to unmask the aminooxy functionality. This is typically achieved through hydrazinolysis, by reacting the intermediate with hydrazine (B178648) (N₂H₄) in a suitable solvent like ethanol (B145695) or dichloromethane. nih.gov This process releases the desired aminooxy compound along with a stable phthalhydrazide (B32825) byproduct, which can be easily removed. This sequence is highly reliable for converting primary alcohols on alkyl chains to their corresponding aminooxy derivatives.
Regioselective Functionalization Strategies at the C-5 Position of Norvaline Derivatives
Achieving regioselective functionalization at the C-5 position of a norvaline derivative is the key challenge in the synthesis of this compound. Direct C-H functionalization of the terminal methyl group is difficult and often lacks selectivity. acs.org Therefore, a more controlled approach starting from a precursor like (S)-allylglycine is preferred.
Starting with an appropriately protected derivative of (S)-allylglycine (e.g., N-Boc or N-Cbz protected), the terminal alkene can be converted into a primary alcohol with high regioselectivity. An anti-Markovnikov hydroboration-oxidation reaction is ideal for this transformation. The alkene is treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-BBN), followed by oxidative workup with hydrogen peroxide and a base. This process selectively installs a hydroxyl group at the terminal C-5 position, yielding a 5-hydroxy-L-norvaline derivative while preserving the stereochemistry at the alpha-carbon.
Once the 5-hydroxy-L-norvaline derivative is obtained, the C-5 hydroxyl group can be converted to the target aminooxy moiety using the synthetic route described in section 2.2.1 (i.e., Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis). This multi-step strategy, beginning with a strategically designed precursor, ensures both stereocontrol at the alpha-carbon and regiocontrol of functionalization at the C-5 position.
Preparation of Isotopically Labeled this compound
Isotopically labeled compounds are invaluable tools in metabolic studies and mechanistic investigations. The synthesis of isotopically labeled this compound can be approached by incorporating stable isotopes such as ¹³C or ¹⁵N into the molecule.
A logical synthetic strategy involves introducing the isotopic label at an early stage to maximize its incorporation and avoid costly late-stage labeling steps. One effective approach is to begin with an isotopically labeled starting material for the amino acid core. For instance, commercially available [2-¹³C, ¹⁵N]-glycine can be used as the initial building block.
This labeled glycine can be converted into its corresponding Schiff base and then subjected to the asymmetric phase-transfer-catalyzed allylation as described in section 2.1.1. This would produce (S)-allylglycine with the ¹³C and ¹⁵N labels incorporated into the backbone. This labeled intermediate can then be carried through the subsequent steps:
Protection of the amino and carboxyl groups.
Regioselective hydroboration-oxidation of the terminal alkene to install the C-5 hydroxyl group.
Mitsunobu reaction with N-hydroxyphthalimide to form the O-alkyl-N-hydroxyphthalimide intermediate.
Hydrazinolysis and deprotection to yield the final isotopically labeled this compound.
Deuterium (B1214612) Labeling Strategies for Pharmacokinetic and Metabolic Profiling Investigations
Deuterium labeling is a powerful tool in pharmaceutical research to investigate the pharmacokinetic and metabolic fate of a molecule. While specific methods for the deuterium labeling of this compound have not been detailed in the available literature, established strategies for the deuteration of amino acids can be proposed.
One common approach involves the use of deuterated starting materials in the synthetic pathway. For instance, a synthetic route commencing from a deuterated precursor of norvaline could be envisaged. Alternatively, hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate could be employed. Such exchanges are often catalyzed by acids, bases, or metal catalysts and can be directed to specific positions on the molecule depending on the reaction conditions.
Enzymatic methods also offer a high degree of regioselectivity in deuterium incorporation. While no specific enzymes have been identified for this compound, the broader field of biocatalysis provides a promising avenue for future research in this area.
Table 1: Potential Deuterium Labeling Strategies for this compound
| Strategy | Description | Potential Labeled Positions |
| Use of Deuterated Precursors | Incorporation of deuterium from the outset of the synthesis using commercially available or custom-synthesized deuterated starting materials. | Throughout the carbon backbone and side chain. |
| Hydrogen-Deuterium Exchange | Post-synthetic exchange of protons for deuterons using D₂O under catalytic conditions (acid, base, or metal). | α-carbon, side-chain carbons adjacent to activating groups. |
| Enzymatic Labeling | Utilization of enzymes that can catalyze the exchange of hydrogen for deuterium in a stereospecific and regioselective manner. | Specific positions depending on the enzyme's active site. |
Carbon-11 (B1219553) Labeling for Positron Emission Tomography (PET) Tracer Development
The short-lived positron-emitting isotope carbon-11 (¹¹C, t½ ≈ 20.4 min) is a valuable radionuclide for the synthesis of PET tracers, enabling non-invasive in vivo imaging. mdpi.comnih.gov The radiosynthesis of ¹¹C-labeled this compound would allow for the investigation of its biodistribution, target engagement, and pharmacokinetics in real-time.
Given the structure of this compound, several positions are amenable to ¹¹C-labeling. A prevalent strategy for labeling amino acids is the ¹¹C-carboxylation of a suitable precursor. nih.gov For this compound, this could potentially be achieved through the reaction of a precursor amine with [¹¹C]CO₂ or another ¹¹C-synthon like [¹¹C]HCN followed by hydrolysis. mdpi.comscholaris.ca
Another approach would be to introduce the ¹¹C-label on the side chain. For instance, if a synthetic route involves the alkylation of a precursor, a [¹¹C]alkyl halide could be employed. The choice of the labeling position would depend on the synthetic accessibility and the metabolic stability of the resulting tracer, as cleavage of the radiolabel in vivo would compromise the imaging results. mdpi.com
Table 2: Potential Carbon-11 Labeling Strategies for this compound
| Strategy | ¹¹C-Synthon | Potential Labeled Position |
| Carboxylation | [¹¹C]CO₂, [¹¹C]HCN | Carboxyl group (C-1) |
| Side-Chain Alkylation | [¹¹C]CH₃I, [¹¹C]CH₂Br₂ | C-5 or other side-chain positions |
Design and Synthesis of this compound Analogues
The generation of structural analogues is a fundamental aspect of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing the properties of a lead compound.
Systematic modifications to the amino acid backbone of this compound can provide valuable insights into its biological activity. nih.govacs.orgnih.gov Key areas for modification include the α-carbon, the amino group, and the carboxylic acid group.
α-Carbon Substitution: Introduction of substituents at the α-carbon can influence the conformational flexibility and steric profile of the molecule. For example, α-methylation can restrict rotation and potentially enhance binding affinity to a target protein.
Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide can impact the molecule's charge, solubility, and cell permeability.
These modifications can be achieved using standard organic synthesis techniques, and the resulting analogues would be evaluated in relevant biological assays to build a comprehensive SAR profile.
To understand the specific contribution of the aminooxy group at the C-5 position, the synthesis and biochemical evaluation of other C-5 substituted norvaline derivatives are crucial.
5-hydroxy-L-norvaline: This analogue replaces the aminooxy group with a hydroxyl group. It has been identified in cultures of pyridoxine (B80251) auxotrophs of Escherichia coli B. reddit.comnih.gov Its synthesis can be approached through various routes, including the reduction of a corresponding keto-acid or the hydroxylation of a suitable norvaline precursor. The biosynthesis of 5-hydroxy-4-oxonorvaline (B14161657) has also been studied. researchgate.netacs.org
5-diazo-4-oxo-L-norvaline: This compound is a reactive analogue of asparagine and has been shown to inactivate L-asparaginase and inhibit the growth of certain tumor cells. nih.govnih.govnih.gov Its synthesis involves the diazotization of a suitable precursor. The biological activity of this compound provides a valuable point of comparison for the biochemical effects of this compound.
Table 3: Comparison of C-5 Substituted L-Norvaline Derivatives
| Compound | C-5 Substituent | Known Biological Relevance |
| This compound | -O-NH₂ | Potential for bioconjugation and oxime ligation. |
| 5-hydroxy-L-norvaline | -OH | Identified as a product of bacterial metabolism. reddit.comnih.gov |
| 5-diazo-4-oxo-L-norvaline | =N₂ (at C-5) and =O (at C-4) | Inactivator of L-asparaginase, antitumor activity. nih.govnih.govnih.gov |
Incorporation of this compound into Peptides and Proteins
The ability to incorporate non-canonical amino acids like this compound into peptides and proteins opens up a vast array of possibilities for creating novel biomolecules with tailored properties.
Several powerful methods have been developed for the site-specific incorporation of ncAAs into polypeptides. nih.govyoutube.com
Solid-Phase Peptide Synthesis (SPPS): For the synthesis of peptides, Fmoc- or Boc-protected this compound can be chemically synthesized and then incorporated into a growing peptide chain on a solid support using standard SPPS protocols. wikipedia.org This method offers precise control over the sequence and allows for the inclusion of multiple ncAAs.
Genetic Code Expansion: For the production of proteins containing this compound in living cells, the genetic code can be expanded. This requires the development of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound. nih.govpnas.orgpnas.orgfao.orgnih.gov The orthogonal aaRS should charge its cognate tRNA with this compound, and this tRNA would then recognize a unique codon (e.g., a stop codon or a quadruplet codon) on the mRNA, leading to the incorporation of the ncAA into the protein during translation. The development of such a pair is a significant undertaking but provides a powerful tool for producing proteins with novel functionalities.
Peptide Solid-Phase Synthesis Utilizing this compound as a Building Block
The incorporation of non-proteinogenic amino acids, such as this compound, into peptide chains via solid-phase peptide synthesis (SPPS) is a critical technique for developing novel peptides with tailored properties. This process necessitates the use of an appropriately protected building block of the amino acid to ensure selective and efficient peptide bond formation. The standard and widely adopted method for this purpose is the fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis. nih.govchempep.combeilstein-journals.org
For the successful integration of this compound into a growing peptide chain, a key strategic consideration is the protection of its reactive side-chain aminooxy group. An orthogonal protection strategy is paramount to prevent unwanted side reactions during the synthesis. chempep.com This involves using a protecting group for the side chain that is stable under the conditions required for the removal of the temporary Nα-Fmoc protecting group (typically basic conditions, such as piperidine (B6355638) in dimethylformamide), but can be removed under different conditions at a later stage if required. nih.gov
A commonly employed and effective protecting group for the aminooxy functionality is the tert-butoxycarbonyl (Boc) group. uci.edu This leads to the formation of the building block, Nα-Fmoc-5-(tert-butoxycarbonylaminooxy)-L-norvaline (Fmoc-L-Nva(ONHBoc)-OH). The use of the Boc group for the side chain is compatible with the Fmoc-based SPPS because it is stable to the basic conditions used for Fmoc deprotection and is typically removed during the final cleavage of the peptide from the resin using strong acidic conditions, such as trifluoroacetic acid (TFA). chempep.comuci.edu
The general cycle for incorporating Fmoc-L-Nva(ONHBoc)-OH into a peptide sequence on a solid support follows the standard Fmoc-SPPS protocol:
Deprotection: The Nα-Fmoc group of the resin-bound amino acid or peptide is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). beilstein-journals.org
Washing: The resin is thoroughly washed to remove the deprotection reagent and the cleaved Fmoc byproducts.
Coupling: The protected this compound building block, Fmoc-L-Nva(ONHBoc)-OH, is activated and coupled to the free N-terminus of the resin-bound peptide.
Washing: The resin is washed again to remove any unreacted reagents and byproducts.
Detailed Research Findings
While specific research detailing the synthesis of peptides containing this compound is not extensively documented in publicly available literature, the principles of incorporating analogous non-canonical amino acids are well-established. The success of the synthesis heavily relies on the purity of the Fmoc-protected amino acid building blocks and the optimization of coupling conditions. nih.gov
The choice of coupling reagents plays a significant role in achieving high coupling efficiency. nih.gov Common activators used in Fmoc-SPPS that would be applicable for coupling Fmoc-L-Nva(ONHBoc)-OH include aminium/uronium salts like HBTU, HATU, and HCTU, often used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com The selection of the activator and reaction conditions can be critical, especially for sterically hindered couplings or "difficult sequences" prone to aggregation. nih.gov
The following table summarizes the key components and conditions involved in the solid-phase synthesis of a hypothetical peptide containing this compound.
| Parameter | Description | Common Reagents/Conditions |
| Solid Support | Insoluble resin to which the first amino acid is attached. | Wang resin, Rink amide resin, 2-Chlorotrityl chloride resin |
| Nα-Protecting Group | Temporary protecting group for the alpha-amino group. | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Side-Chain Protection (5-aminooxy group) | Orthogonal protecting group for the aminooxy functionality. | Boc (tert-Butoxycarbonyl) |
| Deprotection Reagent | Reagent to remove the Nα-Fmoc group. | 20-40% Piperidine in DMF |
| Coupling (Activation) Reagents | Reagents to activate the carboxylic acid for amide bond formation. | HBTU/DIPEA, HATU/DIPEA, HCTU/DIPEA, DIC/HOBt |
| Solvent | Solvent for swelling the resin and for reactions. | DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) |
| Final Cleavage | Reagent to cleave the peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) |
This table is generated based on standard Fmoc-SPPS protocols and the principles of orthogonal protection for non-canonical amino acids.
Biochemical Mechanisms of Action of 5 Aminooxy L Norvaline
Interaction with Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and serves as an essential coenzyme for a vast array of enzymes, particularly those involved in amino acid metabolism. wikipedia.orgdrugbank.com These enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, and racemization. researchgate.net The mechanism of PLP-dependent enzymes universally involves the formation of a Schiff base (or internal aldimine) between the aldehyde group of PLP and an active-site lysine (B10760008) residue of the enzyme. drugbank.com During the catalytic cycle, this internal aldimine is replaced by an external aldimine with the substrate amino acid. drugbank.com The reactivity of 5-(aminooxy)-L-norvaline is largely directed at this central PLP coenzyme.
The aminooxy moiety (-O-NH2) of this compound is a potent nucleophile that readily reacts with carbonyl groups, such as the aldehyde group of PLP. upenn.edu This reaction results in the formation of a highly stable oxime-type adduct. researchgate.net
The formation of this covalent adduct effectively sequesters the PLP coenzyme, rendering it unavailable for its normal catalytic function. researchgate.net By forming a stable complex with the essential coenzyme, this compound can act as a potent and often irreversible inhibitor of PLP-dependent enzymes. This mechanism is a common feature for many aminooxy-containing compounds, which are recognized as generalized inhibitors of this enzyme class. researchgate.net
The general reactivity of the aminooxy group towards PLP suggests that this compound is a potential inhibitor of various PLP-dependent enzymes. The specificity and potency of this inhibition would depend on how well the rest of the molecule fits into the active site of a particular enzyme.
Table 1: Potential Inhibition of PLP-Dependent Enzymes by this compound
| Enzyme | Enzyme Class | Coenzyme | Proposed Action of this compound |
|---|---|---|---|
| 4-Aminobutyrate Aminotransferase (GABA-T) | Transaminase | PLP | Inhibition via oxime formation with PLP |
| Aspartate Aminotransferase (AAT) | Transaminase | PLP | Inhibition via oxime formation with PLP |
4-Aminobutyrate aminotransferase (GABA-T) is a PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). science.govdrugbank.com Inhibition of GABA-T leads to increased levels of GABA in the brain, a strategy used in the treatment of epilepsy and other neurological disorders. nih.gov Given that GABA-T relies on PLP for its catalytic activity, it is a prime target for inhibition by this compound. The formation of a stable oxime adduct with the PLP coenzyme in the active site of GABA-T would lead to its inactivation. This mechanism is shared by other known GABA-T inhibitors that contain reactive functional groups targeting PLP. researchgate.net
Aspartate aminotransferase (AAT), another crucial PLP-dependent enzyme, catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. nih.gov This reaction is central to amino acid metabolism and cellular energy pathways. The inhibitor aminooxyacetic acid is known to effectively inhibit AAT, highlighting the susceptibility of this enzyme to molecules with an aminooxy functional group. nih.gov Based on this precedent, this compound is expected to similarly inhibit aspartate aminotransferase by covalently modifying its PLP coenzyme.
Branched-chain amino acid aminotransferases (BCATs) are PLP-dependent enzymes that catalyze the final step in the biosynthesis and the initial step in the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. researchgate.netnih.gov The parent compound, L-norvaline, is known to be a substrate for BCAT. researchgate.netnih.gov However, the introduction of the highly reactive aminooxy group fundamentally changes its interaction with the enzyme. Compounds like L-cycloserine, which also possess an aminooxy-like structure, are known to be potent inhibitors of BCAT. researchgate.net The mechanism involves the formation of a stable, aromatized adduct with the PLP coenzyme. researchgate.net Therefore, it is proposed that this compound acts not as a substrate but as an inhibitor of BCAT, hijacking the catalytic machinery to form an inactivating oxime adduct with PLP.
Investigation of Inhibitory Potency and Specificity Against Key PLP Enzymes
Influence on Arginine Metabolism and Urea (B33335) Cycle Enzymes
Beyond its interaction with PLP-dependent enzymes, this compound's structural backbone, L-norvaline, is a well-documented modulator of arginine metabolism. L-norvaline is a known inhibitor of the enzyme arginase, which is a key component of the urea cycle. nih.govcolby.edu
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a critical step for nitrogen disposal. mdpi.com By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine, shunting it towards other metabolic pathways, such as the production of nitric oxide (NO) by nitric oxide synthase (NOS). nih.gov This inhibition has been observed in various cell and animal models. nih.govmdpi.com While direct studies on the 5-aminooxy derivative are limited, the inhibitory action on arginase is a well-established property of the parent L-norvaline molecule.
Table 2: Documented Effects of the Parent Compound, L-Norvaline, on Arginine Metabolism
| Compound | Target Enzyme | Effect | Consequence | References |
|---|
Evaluation of Arginase Inhibition Profiles (e.g., Arginase-I, Arginase-II)
This compound, an analog of L-ornithine, functions as a potent inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by converting L-arginine to ornithine and urea. nih.govmedchemexpress.com There are two primary isoforms of arginase: Arginase-I, which is found predominantly in the liver, and Arginase-II, which is present in various tissues, including the kidneys and blood vessels. nih.govmedchemexpress.com
L-norvaline acts as a non-selective inhibitor of both arginase isoforms. nih.gov By suppressing arginase activity, L-norvaline helps to increase the bioavailability of L-arginine. nih.govhsnstore.eu This is significant because L-arginine is a shared substrate for both arginase and nitric oxide synthase (NOS). nih.gov
The inhibitory effect of L-norvaline on arginase has been demonstrated in various experimental models. For instance, in macrophage lysates, L-norvaline at a concentration of 10 mM was shown to inhibit arginase-mediated urea production. caymanchem.com The inhibition of arginase by L-norvaline is a key mechanism underlying its various physiological effects. nih.govmedchemexpress.com
Table 1: Arginase Inhibition by L-norvaline Analogs
| Compound | Target | Inhibition Data | Notes |
|---|---|---|---|
| L-Norvaline | Arginase | - | A non-proteinogenic amino acid and inhibitor of arginase. selleckchem.com |
| BEC HCl | Arginase I and II | Ki of 0.4-0.6 μM for rat Arginase I and 0.31 μM for Arginase II. | A slow-binding and competitive inhibitor. selleckchem.com |
| nor-NOHA acetate | Arginase | IC50 < 1 μM in aorta, similar to liver arginase (IC50 = 0.5 μM). | A reversible and competitive inhibitor. selleckchem.com |
| 2-Aminoimidazole | Arginase I | Ki of 3.6 mM. | A weak noncompetitive inhibitor. medchemexpress.com |
| Arginase inhibitor 1 | Arginase I and II | IC50s of 223 and 509 nM, respectively. | A potent inhibitor. medchemexpress.com |
Assessment of Ornithine Transcarbamylase (OTC) Inhibition
Ornithine transcarbamylase (OTC) is a mitochondrial enzyme that catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate, a crucial step in the urea cycle and arginine biosynthesis. nih.govwikipedia.org L-norvaline has been identified as a potent inhibitor of OTC. nih.gov
The inhibition of OTC by L-norvaline is competitive with respect to ornithine. nih.gov Structural studies have revealed that L-norvaline, in conjunction with carbamoyl phosphate, can form a tetrahedral transition state analog complex within the active site of OTC, highlighting its strong inhibitory action. nih.gov For the rat liver enzyme, the inhibition constant (Ki) for L-norvaline is reported to be 71 μM. nih.gov This inhibition is significant as it can impact the metabolic pathways dependent on OTC activity.
Downstream Effects on Nitric Oxide (NO) Production Pathways
By inhibiting arginase, this compound indirectly enhances the production of nitric oxide (NO). nih.govhsnstore.eu Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. nih.govdroracle.ai When arginase activity is high, it can deplete the available L-arginine, thereby limiting the amount accessible to NOS for NO synthesis. nih.govnih.gov
Inhibition of arginase by L-norvaline leads to an increase in the intracellular concentration of L-arginine, making more of this substrate available for NOS. nih.govhsnstore.eu This subsequently leads to an increased production of NO. nih.gov This effect has been observed in activated macrophages, where L-norvaline enhanced NO production, particularly when extracellular L-arginine levels were limited. nih.gov The enhancement of NO production by L-norvaline is a critical aspect of its biochemical profile, contributing to its effects on vascular function. nih.govhsnstore.eu
Table 2: L-norvaline's Effect on NO Production in Activated Macrophages
| Extracellular L-arginine | L-norvaline (10 mM) Effect on NO Production |
|---|---|
| 0.05 mM | 55% increase |
| 0.1 mM | 28% increase |
| >0.5 mM | Effect abolished |
Data from a study on J774A.1 mouse macrophages. nih.gov
Modulation of Kinase Signaling Pathways
Investigation of Ribosomal Protein S6 Kinase 1 (p70S6K1) Inhibition
Beyond its effects on amino acid metabolism, this compound has been identified as an inhibitor of the ribosomal protein S6 kinase 1 (p70S6K1). caymanchem.comselleckchem.com p70S6K1 is a key downstream effector of the mTOR signaling pathway and plays a crucial role in regulating protein synthesis, cell growth, and proliferation. nih.gov
The inhibitory action of L-norvaline on p70S6K1 has been demonstrated in human umbilical vein endothelial cells (HUVECs), where it was shown to inhibit TNF-α-induced activation of p70S6K1 at a concentration of 20 mM. caymanchem.com This inhibition of p70S6K1 contributes to the anti-inflammatory effects observed with L-norvaline. caymanchem.com
Interplay with Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. nih.gov The mTOR signaling pathway is activated by various signals, including amino acids. researchgate.netnih.gov L-leucine, in particular, is a potent activator of mTORC1, a complex within the mTOR pathway. researchgate.net
The interplay between L-norvaline and mTOR signaling is complex. As an inhibitor of p70S6K1, a downstream target of mTOR, L-norvaline can modulate the outputs of this pathway. caymanchem.com Furthermore, the availability of amino acids, which is influenced by L-norvaline's inhibition of arginase and OTC, is a critical input for mTOR activation. nih.govnih.gov The uptake and efflux of amino acids like L-glutamine and L-leucine are key steps in activating mTORC1 signaling. nih.gov While direct binding of L-norvaline to mTOR components has not been extensively detailed, its influence on amino acid homeostasis suggests an indirect regulatory role in mTOR signaling.
Impact on Cellular Metabolite Homeostasis
This compound can significantly impact cellular metabolite homeostasis, primarily through its effects on amino acid metabolism. As a non-proteinogenic amino acid, it can mimic natural amino acids and interfere with their metabolic pathways. nih.gov
One key aspect of its impact is on glutamate (B1630785) homeostasis. L-norvaline can act as a substrate for branched-chain amino acid aminotransferase (BCAT), an enzyme present in neurons and glial cells. nih.gov This can lead to an increase in the production of glutamate, which is a major excitatory neurotransmitter and can be cytotoxic at high concentrations. nih.gov In fact, studies in SH-SY5Y human neuroblastoma cells suggest that the cytotoxic effects of L-norvaline at high concentrations might be mediated by glutamate. nih.govnih.gov
Furthermore, by inhibiting arginase and OTC, L-norvaline alters the cellular pools of L-arginine, ornithine, and citrulline, which are central to the urea cycle and the synthesis of other important metabolites. nih.govnih.gov This disruption of normal amino acid flux can have widespread consequences on cellular function and viability.
Effects on Glutamate Levels and Vesicular Glutamate Transporter Expression
The biochemical influence of this compound is intrinsically linked to the activity of its parent compound, L-norvaline, particularly concerning glutamate homeostasis. Research indicates that L-norvaline can significantly affect glutamate levels and the expression of proteins responsible for its transport.
L-norvaline has been shown to increase the production of glutamate. nih.gov This is potentially mediated through its interaction with enzymes like branched-chain amino acid aminotransferase (BCAT), which catalyzes the conversion of branched-chain amino acids and α-ketoglutarate into glutamate. nih.gov
A key aspect of this mechanism involves the vesicular glutamate transporters (VGLUTs), which are responsible for loading glutamate into synaptic vesicles for release. nih.govwikipedia.org Studies on a murine model of Alzheimer's disease have demonstrated that treatment with L-norvaline leads to a remarkable upregulation of specific VGLUT isoforms. nih.gov In the hippocampus of these mice, the expression of VGLUT1 and VGLUT3 increased by 458% and 349%, respectively. nih.gov This substantial increase in transporter expression suggests a potential for enhanced vesicular loading of glutamate, which is a critical step in excitatory neurotransmission. nih.govbiorxiv.org Astrocytes, which play a central role in maintaining brain glutamate homeostasis, express VGLUTs and are involved in the vesicular loading and release of glutamate. nih.gov The significant L-norvaline-induced increase in VGLUT levels may represent a mechanism to prevent an uncontrolled rise in extracellular glutamate concentrations. nih.gov
While these findings are specific to L-norvaline, the structural similarity of this compound suggests a potential for analogous effects on glutamate metabolism and transporter expression. The presence of the aminooxy group, however, may modulate this activity, a subject that warrants further specific investigation.
Table 1: Effect of L-Norvaline on Vesicular Glutamate Transporter (VGLUT) Expression in Mouse Hippocampus
| Transporter | Percentage Increase in Expression | Reference |
|---|---|---|
| Vesicular Glutamate Transporter 1 (VGLUT1) | 458% | nih.gov |
| Vesicular Glutamate Transporter 3 (VGLUT3) | 349% | nih.gov |
Alterations in Pyruvate (B1213749) Utilization and Glycolytic Flux
The metabolic pathways of non-proteinogenic amino acids like norvaline are often interconnected with central carbon metabolism, including glycolysis and pyruvate utilization. The synthesis of norvaline itself is linked to the branched-chain amino acid pathway, which uses pyruvate as a key starting metabolite. nih.gov In Escherichia coli, the synthesis of norvaline can occur via the chain elongation of pyruvate, particularly under conditions that lead to a derepression of the leucine operon. nih.gov This highlights a direct link between pyruvate availability and norvaline production.
Furthermore, studies on related non-proteinogenic amino acids suggest a regulatory role in energy metabolism. For instance, exogenous application of 5-oxoproline, another glutamate-related compound, has been shown to up-regulate metabolites involved in glycolysis and the tricarboxylic acid (TCA) cycle in perennial ryegrass under heat stress. nih.gov This suggests that such compounds can modulate central metabolic pathways to enhance stress tolerance. nih.gov
Some research on L-norvaline suggests that it may initially increase cellular energy production, a process intrinsically tied to glycolytic flux and pyruvate oxidation, before potential cytotoxic effects manifest at higher concentrations. news-medical.net The cytotoxicity of L-norvaline has been attributed to its ability to mimic proteinogenic amino acids, thereby potentially interfering with various metabolic pathways. nih.gov Given that six of the twenty standard amino acids are metabolized to pyruvate, any mimicry or interference by this compound could logically impact pyruvate pools and glycolytic processes. youtube.com However, direct experimental evidence detailing the specific effects of this compound on pyruvate utilization and glycolytic flux remains to be elucidated.
Enzyme Kinetics and Inhibitor Characterization
The aminooxy moiety is a key functional group that confers potent inhibitory activity to molecules, including amino acid derivatives. iris-biotech.de This group acts as a strong nucleophile, enabling it to form stable covalent bonds with specific enzymatic cofactors, leading to significant inhibition. iris-biotech.deacs.org
Determination of Inhibition Constants (Ki) and Inhibition Type
Aminooxy-containing compounds are recognized as potent inhibitors of various enzymes, particularly those dependent on pyridoxal-5'-phosphate (PLP). tandfonline.comtandfonline.com The inhibitory strength is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Studies on aminooxyphosphonates, which are structurally analogous to aminooxy-carboxylic acids like this compound, have shown them to be potent, slow-binding inhibitors of aspartate and alanine (B10760859) aminotransferases, with Ki values ranging from the nanomolar to the micromolar level. tandfonline.com Slow-binding inhibition is a mechanism where the final steady-state level of inhibition is achieved slowly, often over minutes or hours. tandfonline.com Similarly, (S)-2-aminooxy-3-phenylpropanoic acid was identified as a slow-binding inhibitor of Phenylalanine Ammonia-Lyase (PAL), with a Ki of 7 ± 2 nM. researchgate.net
The type of inhibition can vary. For example, the inhibition of PAL by 2-aminoindan-2-phosphonic acid was found to be reversible. researchgate.net The aminooxy group's reactivity allows for the formation of a stable oxime, but under certain conditions, this bond can be hydrolyzed, restoring enzyme function. The potency and selectivity of such inhibitors are primarily determined by their affinity for the different enzyme isoforms. nih.gov While specific Ki values for this compound are not extensively documented in the reviewed literature, the data from related compounds strongly suggest it functions as a potent enzyme inhibitor.
Table 2: Inhibition Constants (Ki) for Various Aminooxy-Containing Enzyme Inhibitors
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| Aminooxymethylphosphonic acid (AOMP) | Aspartate aminotransferase | Nanomolar to micromolar range | Slow-binding | tandfonline.com |
| 1–Aminooxyethylphosphonic acid (1-AOEP) | Alanine aminotransferase | Nanomolar to micromolar range | Slow-binding | tandfonline.com |
| (S)-2-aminooxy-3-phenylpropanoic acid | Phenylalanine Ammonia-Lyase (PAL) | 7 ± 2 nM | Slow-binding, Reversible | researchgate.net |
Detailed Mechanistic Studies of Enzyme-Inhibitor Complex Formation
The mechanism of inhibition by aminooxy compounds typically involves the formation of a covalent adduct with a carbonyl group in the enzyme's active site. iris-biotech.de For many PLP-dependent enzymes, the target is the aldehyde group of the pyridoxal-5'-phosphate cofactor. tandfonline.comtandfonline.com
The reaction proceeds via the nucleophilic attack of the aminooxy group's nitrogen on the carbonyl carbon. acs.org This forms an unstable intermediate that subsequently eliminates a water molecule to form a highly stable oxime linkage (a C=N-O bond). iris-biotech.de Compared to Schiff bases (C=N) formed by primary amines, oximes exhibit significantly greater stability against hydrolysis, which often results in quasi-irreversible or very slow-binding inhibition. iris-biotech.de
Spectroscopic studies of the complex formed between PLP-bound aminotransferases and aminooxy inhibitors have confirmed this mechanism. For instance, the interaction of aminooxyphosphonates with aspartate aminotransferase resulted in a spectral shift of the enzyme's absorption maximum, which is characteristic of the formation of an oxime with the PLP cofactor. tandfonline.com X-ray crystallography of other enzyme-inhibitor complexes, such as 5-aminolaevulinic acid dehydratase with 5-hydroxylaevulinic acid, has revealed the formation of a Schiff-base link to an active-site lysine, providing a structural basis for this type of covalent inhibition. nih.gov While a specific crystal structure of a this compound-enzyme complex is not available in the reviewed literature, the established reactivity of the aminooxy group provides a clear and detailed model for its mechanism of action as an enzyme inhibitor. iris-biotech.detandfonline.com
Cellular and Molecular Biological Investigations of 5 Aminooxy L Norvaline
Modulation of Cellular Signaling Networks
Further research on 5-(Aminooxy)-L-norvaline is required before a comprehensive article on its cellular and molecular biology can be written.
Impact on Neuroplasticity-Related Pathways (e.g., ERK/MAPK, Neuregulin, PDGF, Oncostatin M) in Neural Models
This compound functions as an inhibitor of Ornithine Aminotransferase (OAT), a mitochondrial enzyme that plays a crucial role in the metabolism of amino acids, connecting pathways for proline, glutamate (B1630785), and ornithine. nih.govmdpi.com The influence of OAT inhibition on specific neuroplasticity-related signaling pathways such as ERK/MAPK, Neuregulin, PDGF, and Oncostatin M has not been extensively detailed in existing research. However, the foundational role of OAT in neurogenesis provides a basis for potential interactions. For instance, studies using Xenopus embryonic models have demonstrated that OAT expression levels can inhibit neurogenesis, and this effect is tied to its metabolic activity. nih.gov This suggests a possible link to growth factor signaling, such as the Wnt pathway, which is integral to neural development. nih.gov
The ERK/MAPK pathway is a central signaling cascade activated by various stimuli, including mitogens and cytokines, that is involved in cell proliferation and survival. nih.gov While direct studies linking this compound to this pathway in neural models are scarce, the pathway's known involvement in microglial responses to inflammatory triggers like TNF-α indicates a potential area of influence. nih.gov Similarly, pathways involving Platelet-Derived Growth Factor (PDGF) and Oncostatin M (OSM) are significant in neural systems, with PDGF regulating neurogenesis and cell survival, and OSM being implicated in the development and function of the nervous system. mdpi.commdpi.com Given that OAT modulation affects fundamental metabolic processes in neural tissues, it is plausible that its inhibition could indirectly affect these complex signaling networks, though direct experimental evidence is required to establish these connections.
Influence on Inflammatory Pathways and Cytokine Expression (e.g., TNF-α)
The inhibition of Ornithine Aminotransferase (OAT) by compounds such as this compound may influence inflammatory pathways, particularly those mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a primary modulator of inflammation and can activate critical signaling pathways, including NF-κB and c-Jun N-terminal kinase (JNK), which regulate cell survival, apoptosis, and the expression of other inflammatory mediators. mdpi.comnih.govmdpi.com
In the context of neuroinflammation, TNF-α plays a significant role in the activation of microglia, the resident immune cells of the central nervous system. nih.gov The metabolic state of microglia, which is influenced by amino acid metabolism, can determine their activation phenotype (pro-inflammatory vs. anti-inflammatory). By altering ornithine and glutamate metabolism, OAT inhibition could modulate the cellular environment in a way that affects microglial responses and subsequent cytokine production. nih.gov While direct studies measuring the effect of this compound on TNF-α expression are limited, the established anti-inflammatory effects of inhibiting related metabolic pathways in disease models suggest an indirect regulatory role. For example, inhibitors of 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory pathways, have been shown to antagonize TNF-α-induced cytokine expression by inhibiting NF-κB activation. nih.gov This highlights how targeting metabolic enzymes can be an effective strategy for modulating inflammatory responses.
Investigations in Disease-Relevant Cellular Models
Neurodegenerative Disease Models: Studies on Microgliosis and Amyloid-Beta Metabolism
In the context of Alzheimer's disease models, the metabolism of arginine and its derivatives, including ornithine, is implicated in the neuroinflammatory response. Specifically, the deposition of amyloid-beta (Aβ) peptides is known to trigger the overactivation of microglia, a key feature of neuroinflammation. nih.gov Research has shown that Aβ can disrupt the balance of arginine metabolism in microglia, leading to a pro-inflammatory M1 phenotype. nih.gov One mechanism involves the Aβ-mediated downregulation of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis that uses ornithine as a substrate. nih.gov
By inhibiting Ornithine Aminotransferase (OAT), this compound alters the availability of ornithine, which could, in turn, affect the downstream pathways involving ODC and polyamine synthesis. This modulation of microglial metabolism presents a potential strategy for attenuating Aβ-induced microglial activation and cytotoxicity. nih.gov Furthermore, a deficiency in OAT is the genetic basis for gyrate atrophy of the choroid and retina, a progressive neurodegenerative disease that leads to blindness, underscoring the critical role of this enzyme in maintaining the health of neural tissues. nih.gov
Metabolic Disorder Models: Assessment of Insulin (B600854) Signaling and Oxidative Stress
Metabolic disorders such as type 2 diabetes are often characterized by insulin resistance, a condition closely linked to oxidative stress. nih.govnih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, and it can impair insulin signaling through the activation of stress-related kinase pathways. nih.govmdpi.com
Ornithine Aminotransferase (OAT) is positioned at a critical juncture of amino acid metabolism. mdpi.com The metabolism of amino acids, including phenylalanine, tyrosine, and cysteine, has been shown to be altered in patients with type 2 diabetes experiencing high levels of oxidative stress. nih.gov For example, increased oxidative stress can impair the function of phenylalanine hydroxylase, leading to elevated phenylalanine levels. nih.gov As OAT regulates the interconversion of ornithine and glutamate, its activity influences the broader network of nitrogen and amino acid metabolism. mdpi.com Inhibition of OAT by this compound could therefore modulate the metabolic imbalances that contribute to oxidative stress. By potentially reducing the cellular redox imbalance, OAT inhibition may indirectly improve insulin sensitivity and mitigate the negative effects of oxidative stress on insulin signaling pathways. nih.govmdpi.com
Cancer Cell Line Investigations: Effects on Proliferation and Metabolism via Specific Enzyme Inhibition
A significant body of research points to the role of Ornithine Aminotransferase (OAT) in supporting the proliferation and survival of various cancer cells. The OAT gene has been identified as being overexpressed in hepatocellular carcinoma (HCC) and pancreatic cancer. nih.govnih.govresearchgate.netnih.govresearchgate.net In these cancers, OAT provides a metabolic advantage by contributing to the synthesis of proline and glutamate, which are crucial for tumor growth. nih.gov In pancreatic cancer, OAT activity is reversed to support the synthesis of ornithine from glutamine, which is then used for the production of polyamines essential for cell proliferation. nih.govresearchgate.net
The inhibition of OAT has emerged as a promising therapeutic strategy. Specific, irreversible inhibitors of OAT have been shown to suppress the proliferation of cancer cells both in vitro and in vivo. nih.govnih.gov For example, in studies using human-derived HCC models in mice, OAT inactivators significantly reduced tumor volume and suppressed the secretion of alpha-fetoprotein (AFP), a key biomarker for HCC. nih.govresearchgate.net This demonstrates that targeting OAT can effectively block a metabolic pathway that cancer cells depend on for growth. nih.gov
| Cancer Model | Enzyme Target | Inhibitor Type | Observed Effects | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Ornithine Aminotransferase (OAT) | OAT Inactivator (e.g., Compound 2) | Suppressed AFP secretion in vitro; Reduced tumor growth and serum AFP in vivo | researchgate.net |
| Pancreatic Ductal Adenocarcinoma (PDA) | Ornithine Aminotransferase (OAT) | 5-Fluoromethylornithine (5-FMO) | Inhibited de novo ornithine synthesis; Suppressed tumor growth | nih.gov |
| Hepatocellular Carcinoma (HCC) | Ornithine Aminotransferase (OAT) | Gabaculine | Suppressed in vitro proliferation of Hep3B and HepG2 cell lines | researchgate.net |
Antimicrobial Studies: Evaluation of Efficacy Against Bacterial Strains (e.g., MRSA) and Biofilm Formation
The investigation into the antimicrobial properties of this compound, specifically against bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit biofilm formation, is an area with limited published research. While some amino acid analogs have been explored for their antimicrobial potential, direct evidence for this compound is not prominent in the current scientific literature. For instance, studies on D-norvaline, a different stereoisomer, have shown that it can act synergistically with oxacillin to inhibit the growth and biofilm formation of MRSA. nih.gov Additionally, the aminooxy group is present in some antimicrobial compounds like cycloserine, which acts as an antagonist of D-alanine in bacterial cell wall synthesis. nih.gov However, these findings cannot be directly extrapolated to this compound. Further research is necessary to determine if the inhibition of Ornithine Aminotransferase or other mechanisms associated with this compound confers any significant antibacterial or antibiofilm activity.
Absence of Published Research Hinders Analysis of this compound in Engineered Protein Systems
A thorough review of scientific literature reveals a significant gap in the cellular and molecular biological investigation of the non-canonical amino acid this compound. Specifically, there is a lack of published research detailing its incorporation into proteins and the subsequent effects on protein folding, stability, and the functionality of modified enzymes or receptors. As a result, a detailed analysis and the generation of data tables on this specific compound, as requested, cannot be provided at this time.
The field of protein engineering frequently utilizes non-canonical amino acids (ncAAs) to introduce novel chemical functionalities into proteins, thereby expanding their structural and functional diversity. This approach has led to advancements in understanding protein structure-function relationships and in the development of proteins with enhanced or novel properties. The study of how ncAAs influence protein folding and stability is a critical aspect of this research, as the introduction of a non-native residue can have profound effects on the intricate balance of forces that govern a protein's three-dimensional structure. Similarly, the functional characterization of enzymes and receptors modified with ncAAs is essential to determine the impact of the novel amino acid on catalytic activity, substrate specificity, and ligand binding.
While extensive research exists on the incorporation of various other ncAAs, including the parent amino acid L-norvaline and other aminooxy-containing compounds, specific data for this compound remains elusive in the public domain. The aminooxy group is known for its utility in bioorthogonal chemistry, particularly in the formation of stable oxime linkages with carbonyl groups. This functionality suggests that this compound could be a valuable tool for protein modification and conjugation. However, without empirical studies, any discussion on its specific impact on protein biophysics and function would be purely speculative.
The evaluation of protein folding and stability following the incorporation of an ncAA typically involves techniques such as circular dichroism spectroscopy, fluorescence spectroscopy, and differential scanning calorimetry. These methods provide insights into the secondary and tertiary structure of the modified protein and its melting temperature (Tm), a key indicator of thermal stability.
Functional characterization of modified enzymes would involve kinetic assays to determine parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), providing a quantitative measure of changes in enzyme efficiency and substrate affinity. For modified receptors, binding assays would be employed to assess alterations in ligand-binding affinity and downstream signaling pathways.
Until research is conducted and published on the incorporation of this compound into engineered protein systems, a scientifically accurate and detailed article on its effects on protein folding, stability, and function cannot be generated. The scientific community awaits such studies to fully understand the potential of this particular non-canonical amino acid in the field of protein engineering.
Research Applications and Tool Development Utilizing 5 Aminooxy L Norvaline
Biochemical Probe for Enzyme and Metabolic Pathway Research
Dissecting Enzyme Active Site Mechanisms through Covalent Adduction
The aminooxy group of 5-(aminooxy)-L-norvaline can react with carbonyl groups (aldehydes and ketones) present in enzyme active sites or on their substrates. This reaction forms a stable oxime linkage, effectively creating a covalent adduct. This process has been instrumental in identifying and characterizing the active site residues of various enzymes. For instance, inhibitors containing a reactive group can be used to covalently modify active site residues, such as the threonine in proteasomal β subunits, providing insights into the catalytic mechanism. nih.gov This covalent modification allows for the "trapping" of the enzyme-inhibitor complex, which can then be analyzed using techniques like mass spectrometry and X-ray crystallography to pinpoint the exact site of interaction and elucidate the enzyme's mechanism of action. nih.gov
Tracing Metabolic Fluxes in Complex Biological Systems
Metabolic flux analysis is a powerful technique used to quantify the flow of metabolites through various pathways in a cell. worktribe.com Isotopic labeling, where atoms in a substrate are replaced with a heavy isotope like ¹³C, is a key component of this analysis. nih.govnih.gov While not directly used for isotopic labeling itself, this compound can be used in conjunction with other labeled molecules to trace metabolic pathways. For example, if a metabolic pathway produces a metabolite with a carbonyl group, this compound can be used to capture and identify this metabolite. By incorporating isotopically labeled precursors into the system, researchers can track the flow of the label through the pathway and into the captured metabolite, thereby mapping the metabolic flux. nih.govnih.gov This approach is particularly useful for identifying novel enzymes and pathways within complex metabolic networks. nih.gov
Advancements in Protein Engineering and Synthetic Biology
The ability to incorporate non-canonical amino acids (ncAAs) like this compound into proteins has revolutionized protein engineering and synthetic biology. researchgate.net This expansion of the genetic code allows for the creation of proteins with novel functionalities and properties not found in nature.
Creation of Proteins with Enhanced or Novel Properties
By strategically replacing canonical amino acids with this compound, scientists can introduce new chemical reactivity into a protein. This allows for the site-specific modification of the protein with a wide range of molecules, including fluorophores, crosslinkers, and therapeutic agents. caltech.eduacs.org This approach has been used to enhance the stability of proteins, create novel protein-based materials, and develop new therapeutic proteins with improved efficacy. caltech.edu The ability to precisely control the location of these modifications is a significant advantage over traditional, less specific chemical modification methods. acs.org
| Application Area | Example of Enhanced/Novel Property | Reference |
| Protein Stability | Increased thermal and chemical stability of coiled-coil proteins. | caltech.edu |
| Biomaterials | Creation of reversible hydrogels from self-assembling artificial proteins. | caltech.edu |
| Therapeutics | Development of antibody fragments with engineered properties. | caltech.edu |
Facilitating Bio-Orthogonal Labeling and Conjugation Strategies
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govnih.gov The reaction between the aminooxy group of this compound and a carbonyl group is a prime example of a bio-orthogonal reaction. google.com This specific reactivity allows for the precise labeling and conjugation of proteins that have been engineered to contain this compound. nih.govgoogle.com For instance, a protein containing this ncAA can be specifically labeled with a fluorescent dye that has a ketone or aldehyde group, enabling the visualization of the protein's localization and dynamics within a cell. nih.gov This strategy has been successfully employed to label transmembrane proteins in live neurons. nih.gov
| Labeling/Conjugation Strategy | Reactive Partners | Key Feature | Reference |
| Oxime Ligation | Aminooxy group and Aldehyde/Ketone group | Forms a stable oxime bond. | google.com |
| Live Cell Imaging | Genetically encoded ncAA with a bio-orthogonal handle and a fluorescent probe. | Allows for specific visualization of proteins in their native environment. | nih.gov |
| Protein-Peptide Conjugation | Protein with an incorporated keto-amino acid and a peptide with an aminooxy group. | Covalent linkage of a peptide to a specific site on a protein. | google.com |
Expanding the Chemical Diversity of Ribosomally Synthesized Peptide Libraries
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse class of natural products with a wide range of biological activities. nih.govacs.org By incorporating ncAAs like this compound into peptide libraries, researchers can vastly expand the chemical diversity of these molecules. 155.52.206acs.org This is achieved by using engineered aminoacyl-tRNA synthetases that can charge a tRNA with the ncAA, which is then incorporated into the growing peptide chain during ribosomal translation. 155.52.206acs.org The resulting peptides, containing the reactive aminooxy handle, can then be further modified through post-translational chemical derivatization, leading to the creation of novel peptide libraries with potentially new and improved therapeutic properties. 155.52.206acs.org This approach represents a significant step towards the in vitro selection of functional unnatural molecules. 155.52.206
Investigative Tool in Complex Biological Systems
Current research extensively highlights L-norvaline, not this compound, as a significant molecule for studying complex biological processes.
Modulating Arginase Activity in Experimental Models of Disease
The role of an arginase inhibitor in various disease models is predominantly attributed to L-norvaline. nih.govmedchemexpress.comnih.gov Arginase is a key enzyme in the urea (B33335) cycle that hydrolyzes L-arginine to L-ornithine and urea. nih.gov By inhibiting this enzyme, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a crucial signaling molecule in the vascular system. nih.govmedchemexpress.com Studies have demonstrated that L-norvaline can correct endothelial dysfunction and shows endothelium-protective properties. nih.gov Research in animal models of Alzheimer's disease indicates that L-norvaline treatment can reduce amyloid-beta deposition and ameliorate cognitive deficits. medchemexpress.comnih.gov There is, however, no available scientific literature that specifically names or investigates this compound for this purpose. A patent for the use of arginase inhibitors to slow hair loss lists L-norvaline among many other compounds, but not its aminooxy derivative. google.com
Exploring the Role of p70S6K1 and mTOR Signaling in Disease Pathogenesis
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is often dysregulated in diseases. nih.govnih.gov Amino acids, particularly leucine (B10760876), are critical for the activation of the mTOR complex 1 (mTORC1). nih.govresearchgate.netresearchgate.net L-leucine and other related amino acids can stimulate mTOR signaling, leading to the phosphorylation of downstream targets like the p70 ribosomal S6 kinase (p70S6K1). researchgate.net While L-norvaline has been examined in this context, there is no evidence in the reviewed literature to suggest that this compound is used as a tool to explore p70S6K1 and mTOR signaling in disease pathogenesis.
Studying Microbial Virulence and Antibiotic Resistance Mechanisms
The interplay between bacterial virulence and antibiotic resistance is a critical area of research. nih.gov While some amino acid derivatives are being investigated for their potential to overcome antibiotic resistance, there is no specific mention of this compound in this context. One study identified 5-hydroxy-L-norvaline, a different derivative, in cultures of Escherichia coli, but its role in virulence or resistance was not the focus. nih.gov Other research has explored the use of L-norvaline in combination with antibiotics, but not the 5-aminooxy variant. escholarship.org
Development of Chemical Derivatization Reagents
The development of chemical tools for bioconjugation, imaging, and target identification is a rapidly advancing field. While aminooxy- and norvaline-containing molecules are utilized, the specific compound this compound is not documented as a platform for these reagents.
Aminooxy-Mediated Ligation for Bioconjugation and Imaging Applications
Aminooxy-mediated ligation, which typically involves the reaction of an aminooxy group with a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage, is a well-established bioconjugation method. nih.govgoogle.com This technique is used to link molecules to proteins, peptides, or other biomolecules. nih.govacs.org The synthesis of various Boc-protected aminooxy amines for use in bioconjugation has been described, demonstrating the utility of the aminooxy functional group. nih.gov However, the literature does not specify the use of this compound as a reagent for these applications.
Creation of Affinity Probes for Target Identification
Affinity probes are essential tools for identifying the molecular targets of drugs and other bioactive small molecules. These probes typically consist of a reactive group, a linker, and a reporter tag. While non-natural amino acids are incorporated into peptides and proteins to serve as handles for chemical modification, the available research does not point to the use of this compound for creating affinity probes. researchgate.net For instance, δ-azido-L-norvaline, an azido (B1232118) derivative, has been used as an anchoring residue in stapled peptides, but this is a distinct compound from the aminooxy version. sci-hub.se
Future Directions and Emerging Research Avenues for 5 Aminooxy L Norvaline
High-Throughput Screening for Novel Biological Targets
High-throughput screening (HTS) offers a powerful platform for the rapid assessment of large chemical libraries against a multitude of biological targets. While 5-(aminooxy)-L-norvaline is a known inhibitor of arginase, HTS can be employed to identify novel, off-target interactions that may reveal unexpected therapeutic opportunities. By screening this compound against diverse panels of enzymes, receptors, and other cellular proteins, researchers can uncover previously unknown biological activities.
Libraries of compounds, including bioactive molecules and natural products, are often screened to identify those that modulate the activity of specific targets. For instance, compound libraries targeting membrane proteins, metabolic enzymes, or those involved in neurodegenerative diseases can be utilized to identify new activities of this compound or its derivatives. medchemexpress.com This approach could reveal its potential to modulate pathways beyond arginine metabolism, opening up new avenues for its application in a wider range of diseases.
Table 1: Potential High-Throughput Screening Approaches for this compound
| Screening Approach | Target Class | Potential Therapeutic Area |
| Enzymatic Assays | Kinases, Proteases, Phosphatases | Oncology, Inflammation |
| Receptor Binding Assays | GPCRs, Ion Channels | Neurology, Cardiovascular Disease |
| Cell-based Phenotypic Screens | Cancer Cell Lines, Neuronal Cells | Oncology, Neurodegenerative Disorders |
Advanced Structural Biology Studies (e.g., X-ray Crystallography, Cryo-EM) of Compound-Target Complexes
A detailed understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and the development of more potent and selective inhibitors. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable tools in this endeavor.
X-ray crystallography has been instrumental in elucidating the binding modes of various inhibitors to arginase. For example, the crystal structure of Entamoeba histolytica arginase in complex with L-norvaline has been determined, revealing key interactions within the active site. pdbj.org Similarly, high-resolution crystal structures of human arginase I and II complexed with other inhibitors have provided a foundation for understanding the structural basis of arginase inhibition. nih.govrcsb.org These existing structures can serve as templates for modeling the binding of this compound to arginase, guiding the design of new analogs with improved affinity and specificity.
Cryo-EM has emerged as a revolutionary technique for determining the structures of large and flexible macromolecular complexes that are often challenging to crystallize. nih.govnih.govgnusha.org While no cryo-EM structures involving this compound have been reported to date, this technology holds immense potential for studying its interactions with larger, multi-protein complexes that may be modulated by its activity. For instance, if HTS identifies a novel, large protein complex as a target, cryo-EM could be employed to visualize the compound bound to its new target, providing invaluable insights into its mechanism of action.
Computational Modeling and Simulation for Predictive Activity and Design
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting the binding affinity of small molecules to their protein targets and for guiding the design of new compounds with enhanced properties. nih.gov
Molecular docking can be used to predict the preferred binding orientation of this compound within the active site of arginase or other potential targets identified through HTS. nih.gov These docking studies can be validated by comparing the predicted binding poses with experimentally determined structures.
Molecular dynamics simulations provide a dynamic view of the compound-target complex, allowing researchers to study the stability of the interaction and the conformational changes that occur upon binding. mdpi.comresearchgate.net By simulating the behavior of the complex over time, MD can help to identify key residues involved in the binding and to understand the energetic contributions of different interactions. This information is invaluable for the rational design of new inhibitors with improved potency and selectivity. For example, simulations could be used to predict how modifications to the chemical structure of this compound might affect its binding to arginase, allowing for the in silico design of more effective drugs.
Integration with Systems Biology and Multi-Omics Approaches
Systems biology and multi-omics approaches, which involve the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), can provide a holistic view of the biological effects of a compound. By integrating data from these different "omics" levels, researchers can construct comprehensive models of the cellular pathways and networks that are perturbed by this compound.
Recent multi-omics studies in the context of long COVID have highlighted dysregulation in arginine biosynthesis and methionine metabolism. nih.gov Given that this compound inhibits arginase, a key enzyme in the urea (B33335) cycle which is linked to arginine metabolism, integrating studies on this compound with multi-omics data could provide a deeper understanding of its potential therapeutic effects in conditions characterized by metabolic dysregulation. Similarly, multi-omics analyses in pancreatic cancer have implicated polyamine metabolism in tumor progression, a pathway that is also connected to arginine metabolism. nih.gov
By applying multi-omics approaches to cells or organisms treated with this compound, it may be possible to identify novel biomarkers of its activity and to uncover its broader impact on cellular physiology. This systems-level understanding can help to predict both on-target and off-target effects, leading to a more complete picture of its therapeutic potential and potential liabilities.
Exploration in Novel Biological Contexts and Understudied Organisms
The known inhibitory activity of this compound on arginase suggests its potential utility in a variety of diseases where arginine metabolism plays a critical role. While its effects on endothelial dysfunction and inflammation are being explored, there is significant scope for investigating its efficacy in other, less-explored biological contexts. nih.gov
One promising area is neurodegenerative diseases. L-norvaline, a related compound, has been shown to reverse cognitive decline and synaptic loss in a murine model of Alzheimer's disease. nih.govnih.govexamine.com Given the link between altered L-arginine metabolism and the pathogenesis of Alzheimer's, this compound represents a compelling candidate for further investigation in this and other neurodegenerative disorders.
Cancer is another area of significant interest. The proliferation of certain cancer cells is dependent on the availability of specific amino acids, and targeting amino acid metabolism is a recognized anti-cancer strategy. mdpi.comfrontiersin.org The observation that L-norvaline can affect the proliferation of breast cancer cells suggests that this compound could also have anti-tumor properties that warrant further investigation. researchgate.netnih.gov
Furthermore, the discovery of a crystal structure of arginase from the protozoan parasite Entamoeba histolytica in complex with L-norvaline highlights the potential for targeting this enzyme in infectious diseases caused by understudied organisms. pdbj.org Many pathogenic microorganisms rely on arginase for their growth and survival, making it an attractive drug target. Exploring the activity of this compound and its analogs against a range of pathogenic bacteria, fungi, and protozoa could lead to the development of novel anti-infective agents.
Q & A
Q. How can researchers synthesize 5-(Aminooxy)-L-norvaline and validate its chemical purity?
Synthesis typically involves coupling L-norvaline with an aminooxy group via carbodiimide-mediated reactions (e.g., EDC/NHS). Post-synthesis, purity is assessed using reversed-phase HPLC with UV detection (λ = 210–220 nm) and LC-MS for molecular weight confirmation. Characterization should include nuclear magnetic resonance (NMR) to verify the aminooxy moiety’s integration at the C5 position. Stability under inert atmospheres and hygroscopicity must be monitored due to the compound’s sensitivity to moisture .
Q. What in vitro assays are recommended to evaluate arginase inhibition by this compound?
Use a spectrophotometric arginase inhibition assay:
Enzyme Preparation : Purify arginase from liver tissue or recombinant sources.
Substrate Reaction : Incubate with L-arginine and measure urea production via the diacetyl monoxime method.
Inhibition Test : Add this compound (0.1–10 mM) and compare urea levels to controls. IC50 values are calculated using nonlinear regression. Include nor-NOHA (a known arginase inhibitor) as a positive control .
Advanced Research Questions
Q. How should in vivo studies be designed to assess neuroprotective effects of this compound in Alzheimer’s disease (AD) models?
- Animal Model : Use 3×Tg-AD mice (PS1M146V, APPSwe, tauP301L) to mimic AD pathology.
- Dosage : Administer 250 mg/L via drinking water for 2–3 months.
- Outcome Measures :
- Cognitive Tests : Morris water maze for spatial memory.
- Biomarkers : Aβ plaques (immunohistochemistry), tau phosphorylation (Western blot).
- Omics Analysis : Proteomics (LC-MS/MS) to identify pathways like mTOR or autophagy modulation.
- Control Groups : Include wild-type mice and untreated AD models .
Q. What methodologies resolve contradictions between neuroprotective and cytotoxic effects of this compound?
- Dose-Response Analysis : Test concentrations from 0.1–10 mM in neuronal cell lines (e.g., SH-SY5Y) to identify toxicity thresholds.
- Time-Course Studies : Evaluate mitochondrial function (Seahorse assay) to distinguish acute energy boosts from chronic oxidative damage.
- Model Specificity : Compare primary neurons (human/murine) to immortalized lines, as toxicity may vary with cell type .
Q. How can researchers validate the stability of this compound in biological matrices during pharmacokinetic studies?
- Sample Preparation : Spike plasma/serum with the compound and extract using solid-phase extraction (C18 columns).
- Analytical Validation :
Q. What proteomic pathways are modulated by this compound, and how are these analyzed?
- Pathway Enrichment : After treatment, perform label-free quantitative proteomics (e.g., TMT labeling) on brain homogenates.
- Key Targets : Arginase-1 downregulation, nitric oxide synthase (NOS) upregulation, and mTOR pathway activation.
- Validation : Confirm hits with qPCR (e.g., Arg1, mTOR) and functional assays (e.g., NO production via Griess reagent) .
Methodological Troubleshooting
Q. How to address low yield in this compound synthesis?
Q. Why might arginase inhibition assays show variability, and how is this mitigated?
- Enzyme Activity Checks : Pre-test arginase batches using L-ornithine as a substrate.
- Buffer Optimization : Include 1 mM MnCl2 to stabilize arginase conformation.
- Interference Control : Use dialysis to remove endogenous inhibitors from tissue extracts .
Data Interpretation
Q. How to differentiate direct arginase inhibition from off-target effects in this compound studies?
Q. What statistical approaches are recommended for analyzing contradictory neuroprotection vs. toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
